molecular formula C8H10N2O2 B1271174 4-(Dimethylamino)pyridine-2-carboxylic acid CAS No. 890092-04-3

4-(Dimethylamino)pyridine-2-carboxylic acid

Cat. No. B1271174
M. Wt: 166.18 g/mol
InChI Key: VCLGAZSRYZRTSE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine-2-carboxylic acid, commonly referred to as DMAP, is a derivative of pyridine with a dimethylamino group at the fourth position and a carboxylic acid group at the second position. This compound is a versatile intermediate in organic synthesis and has been used in various chemical reactions due to its nucleophilic properties. It has been studied extensively in the context of supramolecular chemistry, where it forms adducts with carboxylic acids and other compounds through classical hydrogen bonds and noncovalent interactions .

Synthesis Analysis

DMAP and its derivatives can be synthesized through various methods. One approach involves the cocrystallization of DMAP with carboxylic acids, leading to multicomponent adducts . Another method includes a retro-Claisen reaction in the presence of potassium hydroxide, yielding organic salts with layered structures . Additionally, DMAP derivatives can be obtained by reacting vinylogous amidinium salts with cyanoacetic acid compounds in the presence of bases, followed by cyclization to produce pyridine derivatives . The synthesis of DMAP-catalyzed iodolactonisation of unsaturated carboxylic acids has also been reported, demonstrating the catalytic versatility of DMAP .

Molecular Structure Analysis

The molecular structure of DMAP and its adducts has been characterized using X-ray diffraction (XRD) techniques, revealing that the investigated crystals are organic salts with protonated aryl N in DMAP . Single-crystal X-ray diffraction analysis confirms the crystal structures of various DMAP salts, showing layered structures and stacks formed by slipped π-stacking interactions . The crystal packing is interpreted in terms of strong N–H⋯O, N–H⋯N, O–H⋯N, and O–H⋯O hydrogen bonds from DMAP and the acidic groups .

Chemical Reactions Analysis

DMAP is involved in a range of chemical reactions. It has been used as a catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids , and in the esterification of carboxylic acids using di-2-pyridyl carbonate . Additionally, DMAP derivatives have been shown to be effective in asymmetric catalysis, such as the Staudinger synthesis of beta-lactams and the kinetic resolution of amines . The reaction of DMAP with dinucleophiles has also been explored, leading to the synthesis of various pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAP and its derivatives have been studied through various analytical techniques. The melting points of the adducts have been reported, and their structural and supramolecular aspects have been fully analyzed . The FTIR spectrum of DMAP complexes shows characteristic bands, and ab initio HF calculations have been used to predict geometrical parameters and hydrogen bonding interactions . The druglikeness, ADMET properties, and potential as a carbonic anhydrase I inhibitor have been investigated for certain DMAP derivatives .

Scientific Research Applications

Catalyst for Acylation Reactions and Esterifications

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-(Dimethylamino)pyridine-2-carboxylic acid (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .
  • Results or Outcomes: The use of DMAP as a catalyst can significantly increase the efficiency and yield of acylation reactions and esterifications .

Synthesis of Pyrazolo[3,4-b]quinolinones

  • Scientific Field: Green Chemistry .
  • Application Summary: DMAP has been used as a green and efficient catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Results or Outcomes: This newly designed protocol very quickly constructed products conventionally under milder conditions .

Amidation of Carboxylic Acid Substrates

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: DMAP has been used in the catalytic and non-catalytic amidation of carboxylic acid substrates .
  • Methods of Application: Using di-tert-butyl dicarbonate (Boc 2 O), a catalytic amount of DMAP, and 2,6-lutidine resulted in amidation in yields ranging from poor to quantitative (33–99%) .
  • Results or Outcomes: This combination of compounds caused the activation of both carboxylic acid and primary/secondary amines to provide the desired amides .

Baylis-Hillman Reaction

  • Scientific Field: Organic Chemistry .
  • Application Summary: DMAP is used as a catalyst in the Baylis-Hillman reaction, which is a carbon-carbon bond forming reaction .
  • Results or Outcomes: The Baylis-Hillman reaction is a powerful tool for the synthesis of complex molecules due to its high regio- and stereoselectivity .

Dakin-West Reaction

  • Scientific Field: Organic Chemistry .
  • Application Summary: DMAP is used in the Dakin-West reaction, which is used to convert certain types of acylated amino acids into amino ketones .
  • Results or Outcomes: The Dakin-West reaction is a useful method for the synthesis of amino ketones, which are important intermediates in organic synthesis .

Protection of Amines

  • Scientific Field: Organic Chemistry .
  • Application Summary: DMAP is used in the protection of amines, which is a crucial step in many organic synthesis procedures .
  • Results or Outcomes: The protection of amines allows for selective reactions to be carried out on other parts of the molecule .

Safety And Hazards

4-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLGAZSRYZRTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365992
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)pyridine-2-carboxylic acid

CAS RN

890092-04-3
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
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